molecular formula C12H13F3OS B14046556 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14046556
M. Wt: 262.29 g/mol
InChI Key: QIFJTSUEHKMGQJ-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol . This compound is characterized by the presence of a trifluoromethylthio group, which imparts unique chemical properties and reactivity.

Preparation Methods

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of specific catalysts and reagents to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions.

    Medicine: It may be investigated for potential pharmaceutical applications due to its unique reactivity.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its trifluoromethylthio group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Biological Activity

1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13F3OS, with a molecular weight of 262.29 g/mol. The compound features a phenyl ring substituted with an ethyl group and a trifluoromethylthio group, which significantly influences its reactivity and biological interactions.

Property Value
Molecular FormulaC12H13F3OS
Molecular Weight262.29 g/mol
Functional GroupsKetone, Trifluoromethylthio

Synthesis Methods

The synthesis of this compound typically involves several key methodologies, including:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce the ethyl group.
  • Thioether Formation : Employing thiol compounds to introduce the trifluoromethylthio group.
  • Oxidation and Reduction Reactions : Adjusting reaction conditions to optimize yield and purity.

Optimizing these reaction conditions is crucial for maximizing the compound's yield and purity during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethylthio group enhances the compound's reactivity, potentially leading to significant biological effects. Research indicates that compounds with similar structural features may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antioxidant Properties : Compounds containing trifluoromethyl groups have been shown to exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The specific pathways involved in these effects warrant further investigation.

Research Findings

Recent research highlights the importance of the trifluoromethylthio group in modulating biological activity:

  • Structure-Activity Relationship (SAR) studies have shown that modifications in the phenyl ring can significantly affect biological potency.
  • Inhibitory Effects on Enzymes : Similar compounds have been documented to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine metabolism and is a target for immunosuppressive therapies .

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[2-ethyl-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3OS/c1-3-8-5-6-9(17-12(13,14)15)7-10(8)11(16)4-2/h5-7H,3-4H2,1-2H3

InChI Key

QIFJTSUEHKMGQJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)SC(F)(F)F)C(=O)CC

Origin of Product

United States

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